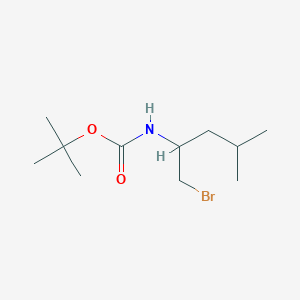
1-(Difluoromethoxy)-3-fluoro-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Difluoromethoxy)-3-fluoro-5-iodobenzene” is a benzene derivative with difluoromethoxy, fluoro, and iodine substituents. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the difluoromethoxy, fluoro, and iodine substituents on the benzene ring. The presence of these groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing nature of the difluoromethoxy and fluoro groups, and the relatively large size and polarizability of the iodine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase its polarity, potentially affecting its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Catalysis
Fluorobenzenes, including compounds related to 1-(Difluoromethoxy)-3-fluoro-5-iodobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine atoms alter the electron density of the benzene ring, affecting its interaction with metal centers. This characteristic makes these compounds useful as solvents or ligands in various chemical reactions, including C-H and C-F bond activation, which can be crucial for organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Fluorination Techniques
Research on fluorination techniques highlights the importance of this compound and similar compounds in the development of new fluorination methods. For example, the use of aqueous hydrofluoric acid in the presence of iodosylbenzene has been shown to be a practical and convenient approach for the fluorination of 1,3-dicarbonyl compounds, offering a pathway to obtain fluorinated products efficiently (Kitamura, Kuriki, Morshed, & Hori, 2011).
Photoredox Catalysis
The development of photoredox systems for catalytic fluoromethylation, including trifluoromethylation and difluoromethylation, showcases the relevance of fluorinated benzenes in synthetic organic chemistry. These processes enable the introduction of fluoromethyl groups to carbon-carbon multiple bonds, a key step in synthesizing compounds for pharmaceutical and agrochemical applications (Koike & Akita, 2016).
Environmental Biodegradation
Research into the biodegradation of difluorobenzenes by microbial strains such as Labrys portucalensis provides insights into the environmental impact and degradation pathways of fluorinated aromatic compounds. These studies are crucial for understanding the fate of such chemicals in the environment and developing strategies for bioremediation (Moreira, Amorim, Carvalho, & Castro, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for “1-(Difluoromethoxy)-3-fluoro-5-iodobenzene” could include further studies of its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its use in the synthesis of pharmaceuticals or other biologically active compounds .
Eigenschaften
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMWPLUFPWOTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2869005.png)
![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)
![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)
![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)
![2-chloro-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2869011.png)


![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)
![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)
![2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2869026.png)
